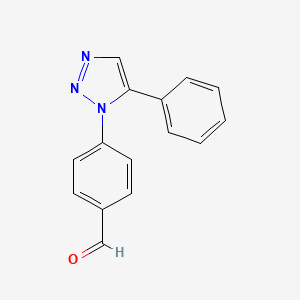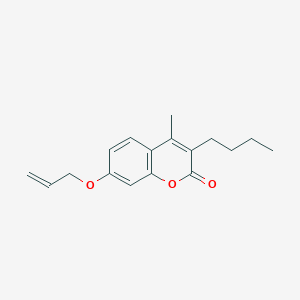![molecular formula C21H21BrN8O4 B11519270 2-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B11519270.png)
2-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL is a complex organic compound that features a variety of functional groups, including a brominated aromatic ring, a morpholine ring, a triazine ring, and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL typically involves multi-step organic synthesis. The process begins with the bromination of 4-methylphenylamine to introduce the bromine atom. This is followed by the formation of the triazine ring through a cyclization reaction involving cyanuric chloride and morpholine. The hydrazine linkage is introduced by reacting the triazine intermediate with hydrazine hydrate. Finally, the nitrophenol moiety is attached through a condensation reaction with 2-nitrophenol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenol moiety can undergo oxidation reactions to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound and its derivatives could be investigated for their potential as therapeutic agents, particularly in the treatment of diseases where modulation of specific biochemical pathways is desired.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of multiple functional groups that can interact with light and electrons.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The presence of multiple functional groups allows for a variety of interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(2-{4-[(2-CHLORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL
- 2-[(E)-(2-{4-[(2-FLUORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL
Uniqueness
The uniqueness of 2-[(E)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL lies in the presence of the bromine atom, which can participate in unique halogen bonding interactions. This can influence the compound’s reactivity and interactions with biological targets, potentially leading to different biological activities compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C21H21BrN8O4 |
|---|---|
Molecular Weight |
529.3 g/mol |
IUPAC Name |
2-[(E)-[[4-(2-bromo-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol |
InChI |
InChI=1S/C21H21BrN8O4/c1-13-5-6-16(15(22)11-13)24-19-25-20(27-21(26-19)29-7-9-34-10-8-29)28-23-12-14-3-2-4-17(18(14)31)30(32)33/h2-6,11-12,31H,7-10H2,1H3,(H2,24,25,26,27,28)/b23-12+ |
InChI Key |
NWVZHDVMWCWBIR-FSJBWODESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C(=CC=C4)[N+](=O)[O-])O)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C(=CC=C4)[N+](=O)[O-])O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{4-[6-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1H-benzimidazol-2-yl]phenyl}acetamide](/img/structure/B11519193.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide](/img/structure/B11519199.png)
![2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B11519204.png)
![2-(2-Hydroxy-1-naphthyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11519205.png)
![N-[2-(4-tert-butylphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11519209.png)
![N,N'-di-tert-butyl-6-[4-(tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B11519214.png)
![5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11519222.png)

![2-(1-Acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzonitrile (non-preferred name)](/img/structure/B11519243.png)

![6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one](/img/structure/B11519249.png)
![3-chloro-N-(2-chloro-4-nitrophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11519250.png)
![2-(3,4-dimethoxyphenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B11519268.png)
![2,2'-{Benzene-1,4-diylbis[(2,5-dioxopyrrolidine-1,3-diyl)sulfanediyl]}bis[6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile]](/img/structure/B11519278.png)
